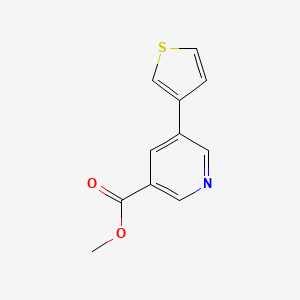
Methyl 5-(thiophen-3-yl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(thiophen-3-yl)nicotinate is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. What are the critical steps and optimal conditions for synthesizing Methyl 5-(thiophen-3-yl)nicotinate?
Basic Question
The synthesis typically involves bromination of a methyl nicotinate precursor using N-bromosuccinimide (NBS) under radical conditions, followed by coupling with thiophene derivatives. Key steps include:
- Radical Bromination : Use of NBS in a solvent like carbon tetrachloride (CCl₄) with a radical initiator (e.g., AIBN) at 70–80°C .
- Cross-Coupling : Suzuki or Stille coupling to introduce the thiophen-3-yl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
- Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity at each stage .
Q. How do the functional groups in this compound influence its reactivity?
Basic Question
The compound’s reactivity stems from:
- Thiophene Ring : Electron-rich sulfur atom enables electrophilic substitution (e.g., halogenation) and π-π stacking in biological targets .
- Methyl Ester : Acts as a directing group for nucleophilic attacks and can be hydrolyzed to carboxylic acid for further derivatization .
- Pyridine Ring : Participates in hydrogen bonding and coordination with metal catalysts during synthesis .
Q. What methodologies are used to investigate the compound’s bioactivity and mechanism of action?
Advanced Question
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes/receptors (e.g., kinases) .
- Cellular Studies : Dose-response assays (IC₅₀/EC₅₀) in cancer cell lines, with Western blotting to assess pathway inhibition (e.g., MAPK/ERK) .
- Computational Modeling : Docking simulations (AutoDock, Schrödinger) predict interactions with active sites, validated by mutagenesis studies .
Q. How does the compound’s stability vary under different experimental conditions?
Advanced Question
- pH Stability : Hydrolysis of the methyl ester occurs in alkaline conditions (pH > 10), requiring neutral buffers for biological assays .
- Photodegradation : Thiophene and pyridine rings are susceptible to UV-induced degradation; storage in amber vials is recommended .
- Thermal Stability : Decomposition above 150°C, verified by thermogravimetric analysis (TGA) .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Advanced Question
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Purity : HPLC purity thresholds (>95% vs. >98%) impact activity; impurities may act as inhibitors or enhancers .
- Structural Analogues : Subtle changes (e.g., chloro vs. bromo substituents) alter target selectivity .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies regioisomers and confirms coupling reactions .
- Mass Spectrometry : HRMS differentiates isotopic patterns for brominated derivatives .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .
Q. How can synthetic routes be optimized for higher yield and scalability?
Advanced Question
- Catalyst Screening : Palladium nanoparticles (PdNPs) improve coupling efficiency compared to traditional Pd(PPh₃)₄ .
- Flow Chemistry : Continuous flow reactors reduce reaction times and enhance reproducibility for large-scale synthesis .
- Workup Optimization : Liquid-liquid extraction with ethyl acetate minimizes product loss during purification .
Q. What are the key differences between this compound and its structural analogs?
Basic Question
| Analog | Key Feature | Impact |
|---|---|---|
| Methyl 5-bromo-2-methoxynicotinate | Methoxy substituent | Reduced electrophilicity, altered enzyme inhibition |
| 5-(Thiophen-3-yl)phenol | Lack of methyl ester | Lower solubility and bioavailability |
| Ethyl 5-cyano-6-methylnicotinate | Cyano group | Enhanced binding to cytochrome P450 enzymes |
Q. What are the potential degradation pathways and by-products of this compound?
Advanced Question
- Hydrolysis : Methyl ester → carboxylic acid under basic conditions .
- Oxidation : Thiophene ring → sulfoxide/sulfone derivatives in the presence of H₂O₂ or mCPBA .
- Photolysis : Ring-opening reactions generate reactive intermediates, detected via LC-MS .
Q. How can computational tools guide the design of derivatives with improved properties?
Advanced Question
- QSAR Models : Predict logP and solubility using Molinspiration or SwissADME .
- MD Simulations : Assess binding stability (RMSD/RMSF metrics) over 100-ns trajectories (GROMACS) .
- ADMET Prediction : ProTox-II or pkCSM evaluates toxicity and pharmacokinetics early in design .
属性
CAS 编号 |
893735-04-1 |
|---|---|
分子式 |
C11H9NO2S |
分子量 |
219.26 g/mol |
IUPAC 名称 |
methyl 5-thiophen-3-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)10-4-9(5-12-6-10)8-2-3-15-7-8/h2-7H,1H3 |
InChI 键 |
JOWDTYYMNWKMQJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN=CC(=C1)C2=CSC=C2 |
规范 SMILES |
COC(=O)C1=CN=CC(=C1)C2=CSC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














